molecular formula C23H31NO3 B12923390 7-Cycloheptyl-1-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 55376-99-3

7-Cycloheptyl-1-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B12923390
CAS No.: 55376-99-3
M. Wt: 369.5 g/mol
InChI Key: WFUXXRREHGGJCV-UHFFFAOYSA-N
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Description

7-Cycloheptyl-1-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a chemical compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties. This particular compound is characterized by its unique structure, which includes a cycloheptyl group and a hexyl chain, contributing to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Cycloheptyl-1-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with β-ketoesters, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions: 7-Cycloheptyl-1-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogenation and alkylation reactions can introduce new functional groups to the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) and alkylating agents like alkyl halides are employed.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated quinoline derivatives.

Scientific Research Applications

7-Cycloheptyl-1-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in developing new antibiotics and antiviral agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Cycloheptyl-1-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The molecular targets include the quinolone-binding site on the DNA gyrase enzyme, disrupting its function and leading to the accumulation of DNA breaks.

Comparison with Similar Compounds

  • 1-Cyclopropyl-7-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid
  • 1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
  • 7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

Uniqueness: 7-Cycloheptyl-1-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its cycloheptyl and hexyl substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other quinolones. These structural differences can influence its binding affinity to bacterial enzymes and its overall antibacterial efficacy.

Properties

CAS No.

55376-99-3

Molecular Formula

C23H31NO3

Molecular Weight

369.5 g/mol

IUPAC Name

7-cycloheptyl-1-hexyl-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C23H31NO3/c1-2-3-4-9-14-24-16-20(23(26)27)22(25)19-13-12-18(15-21(19)24)17-10-7-5-6-8-11-17/h12-13,15-17H,2-11,14H2,1H3,(H,26,27)

InChI Key

WFUXXRREHGGJCV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C=C(C(=O)C2=C1C=C(C=C2)C3CCCCCC3)C(=O)O

Origin of Product

United States

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